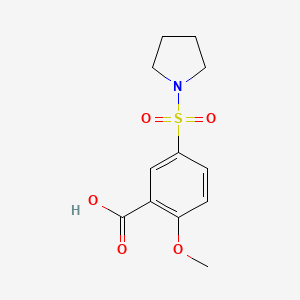
N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide" is not directly mentioned in the provided papers. However, the papers do discuss related pyridine derivatives and their chemical properties, which can provide insights into the analysis of similar compounds. Pyridine derivatives are known for their diverse applications, including their use in drug development and material science due to their unique chemical properties and structural versatility .
Synthesis Analysis
The synthesis of pyridine derivatives can vary based on the desired substitution pattern on the pyridine ring. For instance, the synthesis of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides involves characterizing the compounds using various spectroscopic techniques and X-ray crystallography . Similarly, the synthesis of polyamides containing a pyridyl moiety involves a direct polycondensation reaction, which could be analogous to the synthesis of "this compound" .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often elucidated using X-ray diffraction, as well as computational methods like density functional theory (DFT) . These techniques help in understanding the conformation and electronic properties of the molecules, which are crucial for predicting their reactivity and interactions with biological targets.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can be inferred from the studies of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the solubility of polyamides containing pyridyl moieties in polar solvents suggests that "this compound" may also exhibit good solubility in similar solvents . The presence of iodine in the compound could also affect its density and reactivity, particularly in halogen bonding interactions .
Applications De Recherche Scientifique
Biological Effects of Pyridine Derivatives
Pyridine derivatives, such as those mentioned, have been studied for their biological effects, which vary qualitatively and quantitatively. These effects are influenced by the compound's structure and usage, with considerable advancements made in understanding their biological consequences over the years. The study by Kennedy (2001) reviews the toxicology and biological responses of various pyridine derivatives, highlighting their commercial importance and expanding knowledge base (Kennedy, 2001).
Regioselectivity in Pyridine Bromination
The study on the regioselectivity of bromination in unsymmetrical dimethylpyridines by Thapa et al. (2014) provides insights into the chemical behavior of pyridine derivatives during reactions. The findings reveal that nitrogen in the ring is deactivating inductively, affecting the bromination process and product characterization, which is crucial for understanding the reactivity and applications of such compounds (Thapa et al., 2014).
Chemistry and Properties of Pyridine-Based Compounds
Boča et al. (2011) provide a comprehensive review of the chemistry and properties of pyridine-based compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine. The review highlights their preparation, properties, and complex compounds, underscoring the significant potential these compounds hold in various applications, including spectroscopy, magnetic properties, and biological activity (Boča et al., 2011).
Hybrid Catalysts in Synthesis
The application of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, as reviewed by Parmar et al. (2023), demonstrates the importance of pyridine derivatives in medicinal chemistry. The review covers synthetic pathways employing diverse catalysts, highlighting the role of pyridine derivatives as key precursors in developing pharmacologically relevant compounds (Parmar et al., 2023).
Antitubercular Activity
The modification of pyridine derivatives to evaluate their antitubercular activity, as discussed by Asif (2014), illustrates the therapeutic potential of these compounds. The study shows significant activity against various Mycobacterium species, providing a basis for the design of new anti-TB compounds (Asif, 2014).
Propriétés
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O/c1-7-8(12)5-6-9(13-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPJFPZGLUXQGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C(C)(C)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356819 |
Source


|
| Record name | N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676588-16-2 |
Source


|
| Record name | N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

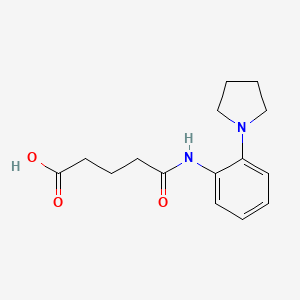
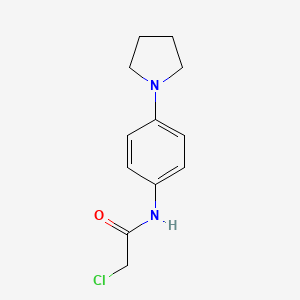
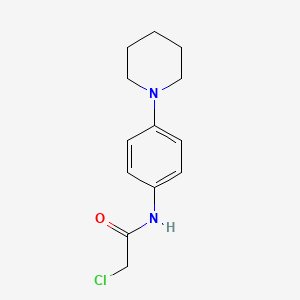

![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)
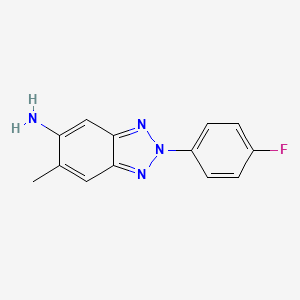
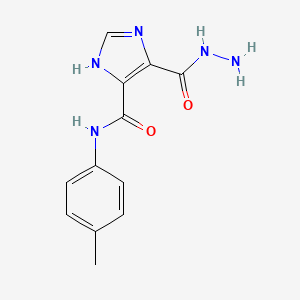
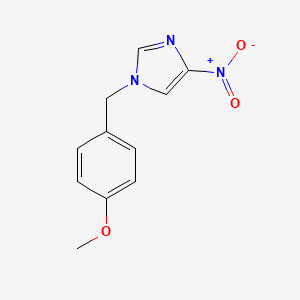

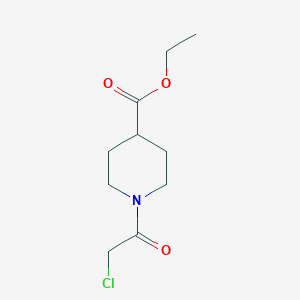
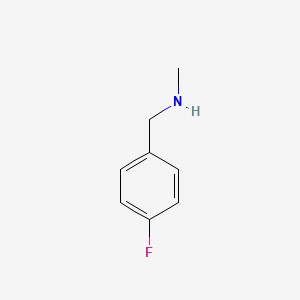
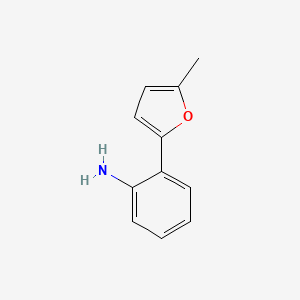
![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1299110.png)
